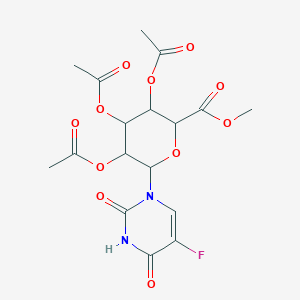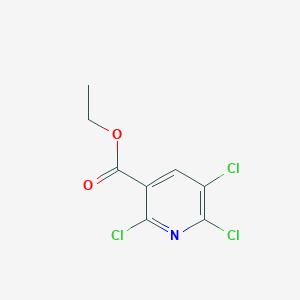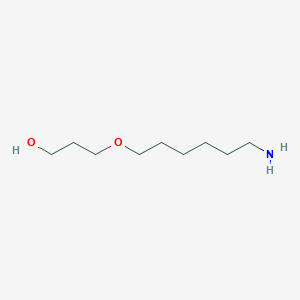
3-((6-Aminohexyl)oxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-Aminohexyl)oxy)propan-1-ol is an organic compound that features both an amino group and a hydroxyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Aminohexyl)oxy)propan-1-ol typically involves the reaction of 6-aminohexanol with epichlorohydrin under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom in epichlorohydrin by the amino group in 6-aminohexanol, resulting in the formation of the desired product.
Reaction with Epichlorohydrin:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-((6-Aminohexyl)oxy)propan-1-ol can undergo various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the hydroxyl group can lead to the formation of aldehydes or carboxylic acids.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions
Products: Reduction of the amino group can lead to the formation of primary amines.
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic medium
Products: Substitution reactions can lead to the formation of ethers or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Ethers, amides
Scientific Research Applications
3-((6-Aminohexyl)oxy)propan-1-ol has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Utilized in the modification of biomolecules for enhanced stability and activity.
- Serves as a linker in the conjugation of drugs to targeting moieties.
-
Medicine
- Investigated for its potential use in drug delivery systems.
- Explored as a component in the synthesis of pharmaceuticals.
-
Industry
- Employed in the production of surfactants and emulsifiers.
- Used in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-((6-Aminohexyl)oxy)propan-1-ol depends on its application. In drug delivery, for example, the compound can form stable conjugates with therapeutic agents, enhancing their solubility and bioavailability. The amino group can interact with biological targets, while the hydroxyl group can facilitate the formation of hydrogen bonds, aiding in the compound’s stability and activity.
Comparison with Similar Compounds
Similar Compounds
3-aminopropan-1-ol: A primary amine and alcohol, similar in structure but with a shorter carbon chain.
3-(2-ethylhexoxy)propan-1-amine: A primary aliphatic amine with a different alkyl group.
Uniqueness
3-((6-Aminohexyl)oxy)propan-1-ol is unique due to its longer carbon chain, which can influence its solubility and reactivity. The presence of both an amino and hydroxyl group allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(6-aminohexoxy)propan-1-ol |
InChI |
InChI=1S/C9H21NO2/c10-6-3-1-2-4-8-12-9-5-7-11/h11H,1-10H2 |
InChI Key |
HZMOAEKWCVPRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCCCO)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


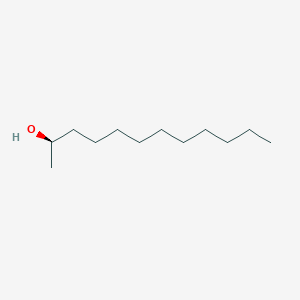


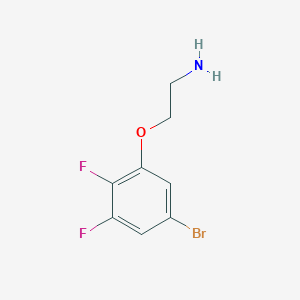
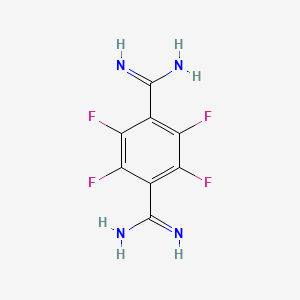
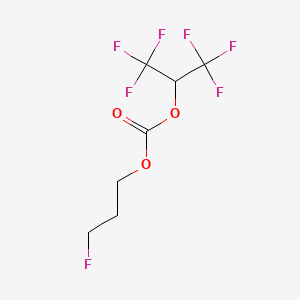
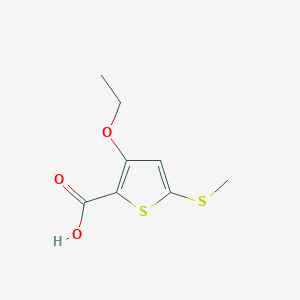
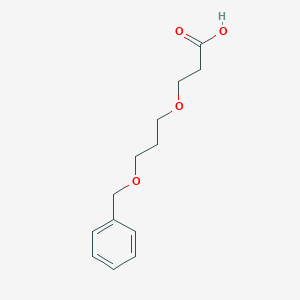

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
